molecular formula C30H48O2 B1163861 30-Oxopseudotaraxasterol CAS No. 160481-71-0

30-Oxopseudotaraxasterol

Cat. No.: B1163861
CAS No.: 160481-71-0
M. Wt: 440.7 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

30-Oxopseudotaraxasterol is a natural product derived from the plant Pulicaria canariensis ssp. lanata . It is a triterpenoid compound with the molecular formula C30H48O2 and a molecular weight of 440.71 g/mol

Chemical Reactions Analysis

30-Oxopseudotaraxasterol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Substitution reactions can involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) to introduce new functional groups into the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

30-Oxopseudotaraxasterol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

30-Oxopseudotaraxasterol can be compared with other similar triterpenoid compounds, such as:

  • Dulcioic acid (CAS#78516-69-5)
  • Triptocallic acid A (CAS#190906-61-7)
  • 22-Hydroxy-3-oxo-12-ursen-30-oic acid (CAS#173991-81-6)
  • Beta-boswellic acid (CAS#631-69-6)
  • 3-O-Acetyl-beta-boswellic acid (CAS#5968-70-7)
  • 11-Keto-beta-boswellic acid (CAS#17019-92-0)
  • 3-O-Acetyl-11-keto-beta-boswellic acid (CAS#67416-61-9)
  • 9,11-Dehydro-beta-boswellic acid (CAS#471-65-8)
  • Roburic acid (CAS#6812-81-3)

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities .

Properties

IUPAC Name

(1S,4aS,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bR)-10-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O2/c1-19-20(18-31)10-13-27(4)16-17-29(6)21(25(19)27)8-9-23-28(5)14-12-24(32)26(2,3)22(28)11-15-30(23,29)7/h10,18-19,21-25,32H,8-9,11-17H2,1-7H3/t19-,21-,22+,23-,24+,25-,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTLWGFAJYTCDB-WWXACCNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C=O)C)C)C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC=C1C=O)C)C)C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
30-Oxopseudotaraxasterol
Reactant of Route 2
30-Oxopseudotaraxasterol
Reactant of Route 3
30-Oxopseudotaraxasterol
Reactant of Route 4
30-Oxopseudotaraxasterol
Reactant of Route 5
30-Oxopseudotaraxasterol
Reactant of Route 6
30-Oxopseudotaraxasterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.